molecular formula C27H33N3O4S B2886741 N-(4-(diethylamino)-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1189999-11-8

N-(4-(diethylamino)-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

Cat. No. B2886741
CAS RN: 1189999-11-8
M. Wt: 495.64
InChI Key: STNWYJVTIIDWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diethylamino)-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H33N3O4S and its molecular weight is 495.64. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure Analysis

Synthesis and Structural Modifications : The synthesis of complex acetamide derivatives, including those related to the given compound, involves strategic functional group transformations to enhance their biological or chemical properties. For instance, the study of different acetamide and formamide derivatives has revealed considerable advances in understanding their biological consequences and commercial importance, reflecting the evolving knowledge around these compounds' synthesis and application (Kennedy, 2001).

Crystal Structure Determination : The crystallographic analysis of related compounds, such as capsaicinoids and other acetamide derivatives, provides insights into their molecular conformation, stability, and potential interactions with biological targets. These studies are crucial for understanding the structural basis of the compound's activity and for guiding the design of derivatives with optimized properties (Park et al., 1995).

Biological and Pharmacological Activities

Antifungal and Antimicrobial Activities : Certain derivatives of acetamide compounds have been identified as potent agents against various fungal and microbial species. The development of such derivatives with improved stability and broad-spectrum activity highlights the potential of these compounds in addressing antimicrobial resistance and developing new therapeutic agents (Bardiot et al., 2015).

Anticancer Applications : The synthesis and structural analysis of acetamide derivatives have led to the identification of compounds with anticancer activity. Molecular docking studies targeting specific receptors, such as the VEGFr receptor, illustrate the potential of these compounds in cancer therapy through targeted molecular interactions (Sharma et al., 2018).

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4S/c1-7-29(8-2)22-11-14-24(19(4)16-22)28-25(31)17-30-21(6)15-20(5)26(27(30)32)35(33,34)23-12-9-18(3)10-13-23/h9-16H,7-8,17H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNWYJVTIIDWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diethylamino)-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

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